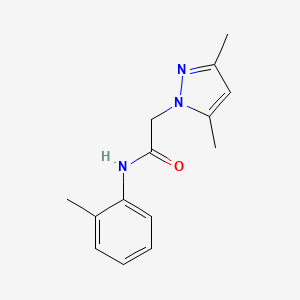
5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine, also known as EMPTA, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and neuroscience. EMPTA is a thiazole compound that is structurally similar to other thiazole-based compounds that have been shown to have biological activity.
作用机制
5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine binds to VMAT2 in a competitive manner with dopamine and other monoamines. This binding inhibits the uptake of monoamines into synaptic vesicles, which leads to an increase in the concentration of monoamines in the cytosol. This increase in monoamine concentration can lead to an increase in neurotransmitter release and can also activate signaling pathways that are involved in neuronal plasticity.
Biochemical and Physiological Effects
5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine has been shown to have a number of biochemical and physiological effects. In animal studies, 5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine has been shown to increase dopamine release in the striatum and to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus. 5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine has also been shown to have antidepressant-like effects in animal models of depression.
实验室实验的优点和局限性
5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a high affinity for VMAT2 and can be used to visualize the distribution and density of VMAT2 in the brain. However, there are also limitations to the use of 5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine in lab experiments. It has a short half-life and is rapidly metabolized in the body, which can limit its usefulness as a PET imaging agent.
未来方向
There are a number of future directions for research on 5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine. One area of research is the development of new PET imaging agents that are more stable and have longer half-lives than 5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine. Another area of research is the investigation of the role of VMAT2 in neurodegenerative diseases and the potential use of VMAT2 inhibitors as therapeutic agents. Additionally, there is a need for further research into the biochemical and physiological effects of 5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine in order to better understand its potential applications in medicine and neuroscience.
Conclusion
5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine is a thiazole-based compound that has been the subject of scientific research due to its potential applications in medicine and neuroscience. It has been studied for its use as a PET imaging agent for the detection of neurodegenerative diseases and has been shown to have a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also a number of future directions for research that could lead to new discoveries and potential therapeutic applications.
合成方法
5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine can be synthesized using a variety of methods, but the most common method involves the reaction of 2-acetylthiazole with 2-methylphenylhydrazine in the presence of an acid catalyst. This reaction produces 5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification by column chromatography.
科学研究应用
5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine has been studied for its potential applications in medicine and neuroscience. One of the main areas of research has been its potential use as a PET imaging agent for the detection of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine has been shown to bind to the vesicular monoamine transporter 2 (VMAT2), which is a protein that is involved in the transport of neurotransmitters in the brain. By binding to VMAT2, 5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine can be used to visualize the density and distribution of VMAT2 in the brain, which can provide insight into the progression of neurodegenerative diseases.
属性
IUPAC Name |
5-ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-3-10-11(14-12(13)15-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCBYAGDBPCBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-(2-methylphenyl)-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)

![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)



![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)
![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)


![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)